molecular formula C18H15N5O3 B11313020 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide

4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide

Cat. No.: B11313020
M. Wt: 349.3 g/mol
InChI Key: KBKAIOSYIQHAOX-UHFFFAOYSA-N
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Description

4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide is a heterocyclic compound that contains a triazine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide typically involves the condensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with benzaldehyde or 4-fluorobenzaldehyde in acetic anhydride and in the presence of sodium acetate . The reaction of oxazolones with phenylhydrazine in acetic acid and sodium acetate yields the corresponding 1,2,4-triazin-6(5H)-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the benzamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The triazine ring and benzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide is unique due to its specific combination of the triazine ring, phenyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

4-[[2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetyl]amino]benzamide

InChI

InChI=1S/C18H15N5O3/c19-17(25)13-6-8-14(9-7-13)21-16(24)11-23-18(26)22-15(10-20-23)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,25)(H,21,24)

InChI Key

KBKAIOSYIQHAOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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